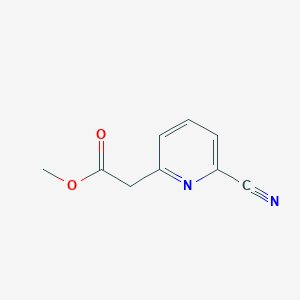

Methyl 2-(6-cyanopyridin-2-yl)acetate

Overview

Description

“Methyl 2-(6-cyanopyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is methyl (6-cyano-2-pyridinyl)acetate .

Molecular Structure Analysis

The InChI code for “Methyl 2-(6-cyanopyridin-2-yl)acetate” is 1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(6-cyanopyridin-2-yl)acetate” has a molecular weight of 176.17 . .Scientific Research Applications

Catalytic Methylation

A study by Zhang, Feng, and Li (2008) describes a palladium-catalyzed methylation reaction, involving various 2-phenylpyridine and acetanilides, which can be linked to the use of Methyl 2-(6-cyanopyridin-2-yl)acetate. This process includes using peroxides as both the methylating agent and hydrogen acceptor (Zhang, Feng, & Li, 2008).

Synthesis of Novel Compounds

Kalaria et al. (2014) report an eco-friendly synthesis method for novel 2-amino-3-cyanopyridine derivatives, highlighting potential applications in creating compounds similar to Methyl 2-(6-cyanopyridin-2-yl)acetate. These compounds have demonstrated antibacterial, antitubercular, and antioxidant activities (Kalaria, Satasia, Avalani, & Raval, 2014).

Cyclopalladation and Metalation

Zucca et al. (2000) explored cyclopalladation of 6-substituted-2,2‘-bipyridines, which could be relevant in the context of Methyl 2-(6-cyanopyridin-2-yl)acetate. This research indicates possibilities in activating both aromatic C-H and aliphatic methyl groups (Zucca, Cinellu, Pinna, Stoccoro, Minghetti, Manassero, & Sansoni, 2000).

Water Oxidation Catalysis

Chen et al. (2010) discussed catalytic water oxidation in nonaqueous solutions, which could potentially involve compounds like Methyl 2-(6-cyanopyridin-2-yl)acetate. This research contributes to understanding water oxidation processes in different solvents (Chen, Concepcion, Luo, Hull, Paul, & Meyer, 2010).

Synthesis of Pharmaceutical Agents

A study by Sano et al. (1995) focused on the synthesis of a compound used as an anti-asthma agent, which could relate to the chemical processes involving Methyl 2-(6-cyanopyridin-2-yl)acetate. This shows its potential application in pharmaceuticals (Sano, Ishihara, Yoshihara, Sumino, & Nawa, 1995).

Safety and Hazards

properties

IUPAC Name |

methyl 2-(6-cyanopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGGZQCOPGEMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-cyanopyridin-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)